1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol
Overview
Description
1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a hydroxyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones derived from 2,4-dichlorobenzaldehyde with appropriate reagents. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.
Cyclization of Hydrazones:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
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Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: The reaction is typically carried out in an acidic medium.
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Reduction: : The compound can be reduced to form the corresponding hydrazine derivative.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation.
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Substitution: : The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced hydrazine derivatives, and substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Biological Research: It is used as a tool compound to study the effects of pyrazole derivatives on various biological systems.
Industrial Chemistry: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets may include cyclooxygenase (COX) enzymes and other related proteins.
Comparison with Similar Compounds
1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1-(2,4-dichlorophenyl)-2-imidazole-1-yl-ethanol: This compound also contains a 2,4-dichlorophenyl group but has an imidazole ring instead of a pyrazole ring.
2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol: This compound contains a triazole ring and a hexyl chain, making it structurally different but still related due to the 2,4-dichlorophenyl group.
The uniqueness of this compound lies in its specific pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-2-9(8(11)3-6)13-5-7(14)4-12-13/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOFJPJDYVWHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281916 | |
Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77458-39-0 | |
Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77458-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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